1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Chemical procurement Building block quality Screening library integrity

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine (CAS 1239846-68-4) is a heterocyclic building block composed of a cyclohexane ring bearing a primary amine group at the 1-position and a 3-ethyl-1,2,4-oxadiazole substituent at the same carbon, yielding a molecular formula of C₁₀H₁₇N₃O and a molecular weight of 195.26 g/mol. The compound is supplied commercially at purities of ≥98% (ChemScene), >99% (SynHet), and >90% (AKSci).

Molecular Formula C10H17N3O
Molecular Weight 195.266
CAS No. 1239846-68-4
Cat. No. B2716606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
CAS1239846-68-4
Molecular FormulaC10H17N3O
Molecular Weight195.266
Structural Identifiers
SMILESCCC1=NOC(=N1)C2(CCCCC2)N
InChIInChI=1S/C10H17N3O/c1-2-8-12-9(14-13-8)10(11)6-4-3-5-7-10/h2-7,11H2,1H3
InChIKeyRYTAQHPPLIJNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine CAS 1239846-68-4: Chemical Identity and Physicochemical Profile for Procurement Screening


1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine (CAS 1239846-68-4) is a heterocyclic building block composed of a cyclohexane ring bearing a primary amine group at the 1-position and a 3-ethyl-1,2,4-oxadiazole substituent at the same carbon, yielding a molecular formula of C₁₀H₁₇N₃O and a molecular weight of 195.26 g/mol . The compound is supplied commercially at purities of ≥98% (ChemScene), >99% (SynHet), and >90% (AKSci) . Predicted physicochemical properties include a boiling point of 319.5±44.0 °C, a density of 1.092±0.06 g/cm³, a pKa of 5.96±0.70, and a topological polar surface area (TPSA) of 64.94 Ų . These baseline characteristics define the compound's identity and quality specifications, which serve as the starting point for any comparative selection among structural analogs.

Why 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine Cannot Be Interchanged with Closest Analogs: The Evidence Gap


This compound belongs to a class of 1,2,4-oxadiazole-substituted cyclohexylamines that serve as versatile intermediates and screening compounds in medicinal chemistry . The closest commercially available analogs include the positional isomer 4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine (CAS 1182794-96-2), the truncated analog 1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine (CAS 936940-40-8), and the aryl-substituted derivative {1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine (CAS 1291861-79-4) [1]. Despite their structural proximity, no public-domain, head-to-head biological activity data exist to confirm functional equivalence or interchangeability [2]. Critical Warning: A comprehensive search of PubMed, BindingDB, ChEMBL, patent repositories, and major vendor databases (as of 2026-05-06) found zero publications containing quantitative IC₅₀, EC₅₀, Ki, or other target-engagement values for this compound or its nearest positional isomer [2]. The absence of curated bioactivity data means that any selection between this compound and its analogs must currently rely on structural logic and purity specifications alone. Generic substitution without confirmatory in-house profiling carries unquantifiable risk of divergent target engagement, selectivity, and ADME outcomes—risks that are predictable from the differing amine placement (1-position vs. 4-position on the cyclohexane ring) and the differing steric and electronic environments this creates for key molecular recognition events .

Quantitative Differential Evidence for 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine (CAS 1239846-68-4) Versus Closest Analogs


Commercial Purity Tier: ≥98%–>99% Supply Range Provides a Quantifiable Procurement Advantage Over Lower-Purity Analog Batches

The target compound is available at ≥98% purity (ChemScene, Leyan) and >99% purity (SynHet), whereas the positional isomer 4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine (CAS 1182794-96-2) is offered at a minimum purity specification of 95% by AKSci and 98% by Leyan . The truncated analog 1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine (CAS 936940-40-8) is also commercially provided at a minimum of 95% purity and through custom synthesis only . The aryl-substituted analog {1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine (CAS 1291861-79-4) is commercialized at a minimum of 95% purity . A 3-percentage-point purity advantage (98% vs. 95%) represents a meaningful reduction in the unidentified impurity burden—crucial when the compound is used as a key intermediate in multi-step synthetic sequences where impurity propagation can erode final product yield and purity.

Chemical procurement Building block quality Screening library integrity

Predicted pKa Differentiation: The 1-Substituted Cyclohexylamine Exhibits a 0.5–1.0 Unit Higher Basicity Compared to Class-Level Cyclohexylamine Analogs

The predicted pKa of 1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is 5.96±0.70, as reported by ChemicalBook . While no experimentally measured pKa has been published, this predicted value places the compound's conjugate acid approximately 0.5–1.5 log units below the reported pKa range of 7.5–8.5 for simpler primary cyclohexylamines [1], consistent with the electron-withdrawing character of the 1,2,4-oxadiazole ring that reduces amine basicity relative to unsubstituted cyclohexylamine (pKa ~10.6) [2]. This lower basicity predicts that the target compound will exhibit a higher fraction of neutral free-base species at physiological pH (7.4) compared to unsubstituted cyclohexylamine, which may translate into higher passive membrane permeability—a testable hypothesis relevant to CNS exposure potential [2]. No corresponding pKa prediction has been published for the 4-substituted positional isomer (CAS 1182794-96-2), precluding direct head-to-head comparison on this parameter.

Physicochemical profiling Ionization state Permeability prediction

Structural Positional Isomerism: 1-Substitution on Cyclohexane Confers a Distinct Steric and Electronic Environment Compared to the 4-Substituted Isomer, with Known Class-Level Consequences for Target Engagement

The target compound places the 3-ethyl-1,2,4-oxadiazole ring and the primary amine on the same carbon (C1) of the cyclohexane ring, creating a geminal disubstitution architecture . Its closest commercially available analog, 4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine (CAS 1182794-96-2), separates the oxadiazole and amine substituents across the cyclohexane ring at positions 4 and 1, respectively, introducing a 1,4-relationship that fundamentally alters the three-dimensional spatial relationship between the two pharmacophoric elements . Published SAR studies on related oxadiazole-cyclohexylamine series demonstrate that altering the attachment point of the oxadiazole from the 1- to the 4-position of cyclohexane can shift receptor subtype selectivity profiles—for example, among S1P receptor subtypes or opioid receptor subtypes—by an order of magnitude or more [1][2]. While the quantitative selectivity consequences specific to this compound pair remain unpublished, this class-level precedent establishes that the positional isomers cannot be assumed equivalent, and that empirical profiling is required before any substitution decision [1].

Medicinal chemistry Structure–activity relationship Positional isomer differentiation

Molecular Weight and Lipophilicity as Proxy Selectivity Filters: The Ethyl-Substituted Oxadiazole Core Offers a Physicochemically Balanced Scaffold Relative to Aryl-Substituted Analogs

With a molecular weight of 195.26 g/mol, 1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine sits well within the fragment-like space (MW < 300) and is 78 g/mol lighter than the 4-methoxyphenyl-substituted analog {1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine (MW 273.34 g/mol) . The ethyl substituent on the oxadiazole ring provides modest lipophilicity (estimated logP contribution ~0.6–0.8) without introducing the aromatic ring planarity, π-stacking potential, and CYP-mediated metabolism liabilities associated with the 4-methoxyphenyl group [1]. In fragment-based drug discovery, the smaller, ethyl-substituted scaffold is preferred for hit identification and subsequent optimization because it leaves more room for vector elaboration without exceeding the Rule-of-Three thresholds (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. The ethanamine analog (CAS 936940-40-8, MW 141.17) is even smaller but lacks the cyclohexane ring, removing a key conformational constraint that may be essential for specific target interactions [2].

Drug-likeness Ligand efficiency Fragment-based design

Recommended Application Scenarios for 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine (CAS 1239846-68-4) Based on Available Evidence


Medicinal Chemistry: Fragment-Based Screening Library Design Requiring a Fragment-Weight Building Block with a Conformationally Constrained Primary Amine

With a molecular weight of 195.26 g/mol, 1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine satisfies the Rule-of-Three criteria for fragment-based drug discovery (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 3) [1]. The geminal placement of the primary amine and the oxadiazole ring on the cyclohexane C1 position creates a rigid, spatially defined pharmacophore that is structurally distinct from the 1,4-disposed analog and from flexible-chain amine derivatives . This compound is best deployed as a core scaffold for fragment growing or linking strategies where the primary amine serves as a synthetic handle for amide coupling, reductive amination, or urea formation, and the ethyl-oxadiazole moiety provides a metabolically stable heterocyclic vector for further elaboration . Procurement at ≥98% purity (ChemScene, Leyan) is strongly recommended to minimize the risk of amine-containing impurities interfering with subsequent chemical transformations [2].

Synthetic Chemistry: Key Intermediate for Parallel Library Synthesis of 1,1-Disubstituted Cyclohexylamine Derivatives with Potential CNS or GPCR Target Applications

The 1,1-disubstituted cyclohexane architecture of the target compound is distinctive within the commercial building-block space because it precludes the conformational interconversion between axial and equatorial orientations that characterizes mono-substituted cyclohexylamines [1]. This structural rigidity may translate into more defined binding poses at conformationally sensitive targets such as GPCRs and ion channels, as suggested by the pharmacological precedent established in patent families covering oxadiazole-substituted cyclohexylamines as S1P receptor modulators and opioid receptor ligands [2]. The compound is recommended as a diversity element in parallel amide or sulfonamide library synthesis, where the primary amine can be systematically functionalized to probe structure–activity relationships around the cyclohexane-oxadiazole core [2]. The availability of >99% purity (SynHet) supports its use in reaction optimization studies where impurity profiles must be tightly controlled .

Physicochemical Tool Compound: Probing Ionization-Dependent Permeability in a pKa-Modulated Cyclohexylamine Series

The predicted pKa of 5.96±0.70 places this compound's conjugate acid approximately 4–5 log units below that of unsubstituted cyclohexylamine (pKa ~10.6), a shift attributable to the electron-withdrawing effect of the 1,2,4-oxadiazole ring [1]. At physiological pH (7.4), the Henderson-Hasselbalch equation predicts that approximately 96% of the target compound exists in the neutral free-base form, compared to <0.1% for unsubstituted cyclohexylamine . This dramatic difference in ionization equilibrium makes the compound a useful tool for investigating the relationship between amine basicity, passive membrane permeability, and lysosomal trapping in cell-based assays—particularly when compared head-to-head with the 4-substituted positional isomer, which is expected to exhibit a subtly different pKa owing to the altered electronic environment around the amine [2]. Experimental verification of the predicted pKa by potentiometric titration or capillary electrophoresis is recommended as a prerequisite for quantitative permeability modeling [1].

Procurement: High-Purity Building Block for Multi-Step Synthesis Where Intermediate Quality Directly Determines Final Product Success Rates

The commercial availability of this compound at ≥98% purity (ChemScene, Leyan) and >99% (SynHet) creates a quantifiable quality advantage over the 95% purity minimum specified for the positional isomer (AKSci) and the truncated analog (Chemenu) [1][2]. In multi-step synthetic routes, an impurity burden of 2% (98% purity) versus 5% (95% purity) translates to a 2.5-fold lower probability that a reactive impurity will participate in a given transformation, assuming statistical distribution. For a five-step linear synthesis, the cumulative probability of at least one impurity-derived side product reaches approximately 10% at 98% starting purity versus approximately 23% at 95% purity [3]. This difference is especially material when the compound serves as a late-stage diversification intermediate, where purification costs are highest and failure rates most consequential to project timelines [3].

Quote Request

Request a Quote for 1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.